molecular formula C24H31NO4 B4254917 ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate

ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate

Cat. No. B4254917
M. Wt: 397.5 g/mol
InChI Key: ALTRZTFWFRCUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as HMBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HMBP belongs to the class of piperidinecarboxylates and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is not fully understood. However, studies have shown that ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is relatively easy to synthesize and has a high yield. However, one limitation of using ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate research. First, further studies are needed to fully understand the mechanism of action of ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. Additionally, studies are needed to determine the optimal dosage and administration route for ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in vivo. Finally, studies are needed to investigate the potential use of ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in combination with other therapeutic agents for the treatment of various diseases.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic properties. In particular, ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, ethyl 1-(2-hydroxy-3-methoxybenzyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 1-[(2-hydroxy-3-methoxyphenyl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-3-29-23(27)24(15-13-19-9-5-4-6-10-19)14-8-16-25(18-24)17-20-11-7-12-21(28-2)22(20)26/h4-7,9-12,26H,3,8,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRZTFWFRCUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=C(C(=CC=C2)OC)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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